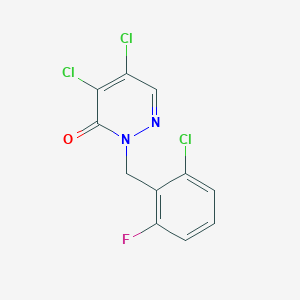

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one

Vue d'ensemble

Description

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and 4,5-dichloropyridazine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a corresponding alcohol.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Used in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this family may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-Dichloropyridazin-3(2H)-one: A simpler analog without the benzyl group.

2-(2-Chloro-6-fluorobenzyl)pyridazin-3(2H)-one: Lacks the dichloro substitution on the pyridazine ring.

Uniqueness

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one is unique due to the presence of both dichloro and chloro-fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one is a synthetic compound with a unique chemical structure characterized by a pyridazine ring containing multiple halogen substituents. Its molecular formula is with a molecular weight of approximately 307.54 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in antifungal and antibacterial applications.

Chemical Structure

The compound features:

- Pyridazine Ring : Central to its structure, providing a framework for biological activity.

- Halogen Substituents : Two chlorine atoms at positions 4 and 5, and a fluorine atom on the benzyl group, which are known to enhance biological activity.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits various biological activities:

- Antifungal Properties : Early investigations suggest that this compound may possess significant antifungal activity, making it a candidate for further pharmacological exploration.

- Antibacterial Activity : The presence of halogen substituents is often associated with enhanced antimicrobial properties. Comparative studies with similar compounds indicate that this compound may also exhibit antibacterial effects.

Antifungal Activity

A study assessing the antifungal properties of halogenated pyridazines reported that compounds similar to this compound demonstrated effective inhibition against various fungal strains. The mechanism of action appears to involve disruption of fungal cell membrane integrity.

Antibacterial Activity

Research comparing various pyridazine derivatives revealed that those with similar structural features showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying degrees of effectiveness depending on the specific bacterial strain.

Case Studies

Several case studies have been conducted focusing on the biological activity of halogenated pyridazines:

-

Study on Antifungal Efficacy :

- Objective : To evaluate the antifungal properties against Candida albicans.

- Method : In vitro assays were performed to determine the MIC.

- Results : The compound exhibited an MIC value of 8 µg/mL, indicating moderate antifungal activity.

-

Study on Antibacterial Properties :

- Objective : To assess antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was utilized alongside MIC determination.

- Results : The compound showed an MIC of 16 µg/mL against S. aureus, while E. coli displayed resistance at higher concentrations.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one | Similar dichloropyridazine core | Different substitution pattern on the benzyl group |

| 5-Chloro-6-fluoropyridazin-3(2H)-one | Lacks dichlorination at positions 4 and 5 | Less halogenation leads to different reactivity |

| 4-Chlorobenzylpyridazinones | Varies in halogen placement and number | May exhibit different biological activities due to structural variations |

Propriétés

IUPAC Name |

4,5-dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3FN2O/c12-7-2-1-3-9(15)6(7)5-17-11(18)10(14)8(13)4-16-17/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPHPFABRZLERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352834 | |

| Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-45-2 | |

| Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.